molecular formula C16H16N2O3 B5843121 N-(4-acetamido-3-methoxyphenyl)benzamide

N-(4-acetamido-3-methoxyphenyl)benzamide

Cat. No.: B5843121
M. Wt: 284.31 g/mol
InChI Key: JUZVWTSJJZHLMV-UHFFFAOYSA-N
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Description

N-(4-acetamido-3-methoxyphenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an acetamido group and a methoxy group attached to a phenyl ring, which is further connected to a benzamide moiety

Properties

IUPAC Name

N-(4-acetamido-3-methoxyphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-11(19)17-14-9-8-13(10-15(14)21-2)18-16(20)12-6-4-3-5-7-12/h3-10H,1-2H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUZVWTSJJZHLMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamido-3-methoxyphenyl)benzamide typically involves the acylation of 4-amino-3-methoxyacetophenone with benzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Temperature: Room temperature to 60°C

    Solvent: Dichloromethane or chloroform

    Reaction Time: 2-4 hours

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamido-3-methoxyphenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The acetamido group can be reduced to an amine.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of N-(4-acetamido-3-hydroxyphenyl)benzamide.

    Reduction: Formation of N-(4-amino-3-methoxyphenyl)benzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(4-acetamido-3-methoxyphenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-acetamido-3-methoxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido and methoxy groups play a crucial role in binding to the active site of the target, leading to inhibition or modulation of its activity. The benzamide moiety may also contribute to the overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetamidophenyl)benzamide
  • N-(4-methoxyphenyl)benzamide
  • N-(4-hydroxyphenyl)benzamide

Uniqueness

N-(4-acetamido-3-methoxyphenyl)benzamide is unique due to the presence of both acetamido and methoxy groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for various applications.

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